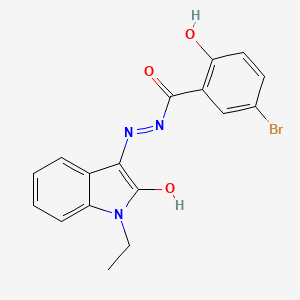
2-(4-Fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one, also known as FMMP, is a novel pyridazinone derivative that has been synthesized and studied for its potential use in scientific research. The compound exhibits unique biochemical and physiological effects, making it a promising candidate for various applications in the field of biomedical research.
Aplicaciones Científicas De Investigación
Biological Activity and Larvicidal Applications
A study focused on a related series of pyrimidine linked with morpholinophenyl derivatives, demonstrating significant larvicidal activity against third instar larvae. This research highlights the potential of such compounds, including 2-(4-Fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one, in the development of new larvicides for pest control. The presence of functional groups such as fluorine and methoxy derivatives attached to the benzyl ring was found to contribute to the compounds' activity, suggesting that structural modifications could enhance larvicidal efficacy (Gorle et al., 2016).
Antinociceptive Activity
Research on 3-pyridazinones carrying morpholino, arylpiperidino, and arylpiperazino moiety has shown promising antinociceptive activity, indicating the potential use of these compounds in pain management. Specifically, compounds with the 4-(4-fluorophenyl) piperazine moiety were identified as highly active, highlighting the relevance of the fluorophenyl group in enhancing biological activity (Gokçe et al., 2001).
Drug Discovery and Synthesis
A study on the utilization of pyridazinones as scaffolds for drug discovery through sequential nucleophilic aromatic substitution processes showcases the versatility of these compounds in synthesizing a variety of polyfunctional systems. This approach may facilitate the development of novel therapeutic agents with applications in treating various diseases. The research emphasizes the importance of the pyridazinone ring and its substitution pattern, which can significantly affect the regioselectivity and properties of the final compounds (Pattison et al., 2009).
Fluorescence and Photophysical Properties
Another area of application for compounds related to this compound is in the development of highly emissive fluorophores. Research investigating 2-substituted pyridines for enhanced emissions in both solution and solid states demonstrates the potential of these compounds in fluorescence-based applications, such as bioimaging and sensing technologies. The study found that substituent modification, including the introduction of morpholino groups, can greatly affect the fluorescence properties, offering a pathway for the design of new fluorescent materials (Hagimori et al., 2019).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-(morpholine-4-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-23-13-10-14(21)20(12-4-2-11(17)3-5-12)18-15(13)16(22)19-6-8-24-9-7-19/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZGRKGSDRIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2432588.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)
![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)
![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)
![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)
![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)